molecular formula C6H13NO3 B13083045 2-Amino-4-methoxypentanoic acid

2-Amino-4-methoxypentanoic acid

Cat. No.: B13083045
M. Wt: 147.17 g/mol
InChI Key: AZGHNRRXYCERMU-UHFFFAOYSA-N
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Description

2-Amino-4-methoxypentanoic acid (CAS 1566111-97-4) is a non-proteinogenic amino acid of interest in specialized biochemical and microbiological research. With a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol, this compound features a methoxy side chain that distinguishes it from standard amino acids . This structure is characteristic of a class of compounds studied for their role as antimetabolites, which can interfere with essential enzymatic processes in cells . For instance, related methoxy-containing amino acids, such as L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) produced by Pseudomonas aeruginosa , are known to act as enzyme inhibitors. AMB irreversibly inhibits pyridoxal phosphate (PLP)-dependent enzymes, including aspartate aminotransferase and tryptophan synthase, effectively disrupting amino acid metabolism and functioning as a natural toxin against other microbes . Research into such compounds provides valuable insights into novel antibiotic targets and the development of enzyme inhibitors. This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-amino-4-methoxypentanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)

InChI Key

AZGHNRRXYCERMU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Alkylation and Substitution

A representative chemical synthesis approach involves:

  • Starting from a suitable pentanoic acid derivative or precursor.
  • Introduction of the methoxy group at the 4-position through nucleophilic substitution or methylation of a hydroxy precursor.
  • Amination at the 2-position, often achieved by reductive amination or substitution reactions using ammonia or amine sources.

Though direct literature on 2-Amino-4-methoxypentanoic acid is limited, analogous methods for related compounds such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine have been documented in patent CN113943258B, which describes a one-pot multi-step synthesis involving controlled temperature, pH adjustments, and sequential addition of reagents like alkali, ammonia water, and sodium hydroxide to achieve high purity and yield.

One-Pot Synthesis Strategy (Patent-Inspired)

A summarized version of the one-pot method adapted for similar compounds includes:

Step Reagents & Conditions Purpose Outcome
1 Cyanuric chloride + dimethyl malonate + solvent A + alkali, controlled temperature Formation of intermediate compound IV Intermediate solution
2 Recover solvent A, add solvent B, HCl, ammonia water, constant temperature stirring Conversion to compound V Intermediate solution
3 Recover solvent B, add methanol, NaOH (32%), temperature control, acidification with HCl Final conversion to target compound Crystallization and isolation

This method achieves product purity >98% and yields of approximately 75-80% for similar amino-methoxy compounds.

Enzymatic and Biocatalytic Synthesis

Enzymatic synthesis offers a greener alternative by using specific enzymes to catalyze selective functional group transformations. For this compound:

  • Biocatalysis can facilitate regioselective methoxylation and amination steps under mild conditions.
  • Enzymes such as amino acid synthases or engineered transaminases may be employed to introduce the amino group with high stereoselectivity.
  • This approach reduces hazardous reagents and byproducts, enhancing environmental compatibility.

Though detailed enzymatic protocols for this exact compound are sparse, the general principle involves enzymatic conversion of precursor molecules with controlled substrate specificity and reaction conditions.

Analytical and Purification Techniques

Throughout preparation, analytical methods such as High-Performance Liquid Chromatography (HPLC) are critical for monitoring reaction progress and purity. Crystallization under controlled temperature and pH adjustments are used for product isolation and purification.

Comparative Summary of Preparation Methods

Method Type Key Features Advantages Limitations
Multi-step chemical Sequential reagent addition, temperature and pH control High purity (>98%), good yield (75-80%) Requires multiple steps, uses hazardous reagents
One-pot synthesis Integrated reaction sequence in one vessel Simplifies process, reduces time Requires precise control of conditions
Enzymatic synthesis Biocatalysis with enzymes Environmentally friendly, selective Limited availability of enzymes, scale-up challenges

Detailed Research Findings and Data

Yield and Purity Data from Patent CN113943258B

Step Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Step 1 40-60 - - - Formation of intermediate IV
Step 2 35-45 1 - - Formation of intermediate V
Step 3 0-10 (NaOH addition), 30-40 (acidification) 8-10 75-80 >98 Final compound crystallized and dried

HPLC analysis confirms raw material content less than 1% at each stage, indicating efficient conversion.

Enzymatic Synthesis Notes

  • Enzymatic routes require optimization of enzyme type, substrate concentration, pH, and temperature.
  • Biocatalysis can achieve stereoselective synthesis, which is beneficial for pharmaceutical applications.
  • Research indicates potential for scale-up with recombinant enzyme systems.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted amino acids .

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The compound may also modulate signaling pathways by interacting with receptors or other proteins .

Comparison with Similar Compounds

2-Amino-4-methylpentanoic acid

  • Structure : Methyl (-CH₃) group at the 4th position.
  • Properties: Listed in the CRC Handbook of Chemistry and Physics (CAS data), this compound has a molecular weight of ~145 g/mol (inferred from analogs).
  • Applications : Used in peptide synthesis and as a building block for bioactive molecules.

2-Amino-4-hydroxy-3-methylpentanoic acid

  • Structure : Hydroxy (-OH) and methyl (-CH₃) groups at the 4th and 3rd positions, respectively.
  • Properties: Melting point (224–225°C) and optical activity ([α]D +31°) suggest high crystallinity and chirality-dependent interactions.
  • Applications : Found in natural products (e.g., 4-hydroxyisoleucine) with insulin-mimetic properties .

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid

  • Structure : Stereospecific hydroxy and methyl groups.
  • Stereochemistry may confer unique binding affinities in enzyme inhibition or receptor interactions.

Functionalized Derivatives in Medicinal Chemistry

(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid

  • Structure : Incorporates a benzylidene-thiazol moiety.
  • Properties: High yield (96%), melting point (209–211°C), and IR data (C=O, C=N stretches) suggest stability and conjugation-dependent bioactivity.
  • Applications: Tested as an anticancer agent, demonstrating the role of amino acid backbones in drug design .

2-(Aminomethyl)-4-methylpentanoic acid

  • Structure: Aminomethyl (-CH₂NH₂) branch at the 2nd position.
  • Properties : Molecular weight 145.2 g/mol; hydrochloride salt form (MFCD07372883) indicates improved solubility for lab use. The branched chain may affect peptide backbone conformation .

Biological Activity

Introduction

2-Amino-4-methoxypentanoic acid (AMB) is a non-proteinogenic amino acid produced by certain strains of Pseudomonas aeruginosa. It has garnered attention due to its biological activity, particularly its toxic effects on various organisms and its potential role in microbial virulence. This article explores the biosynthesis, mechanisms of action, and biological implications of AMB, supported by recent research findings and case studies.

Biosynthesis of this compound

AMB is synthesized through a multi-gene cluster in Pseudomonas aeruginosa, comprising five genes: ambA, ambB, ambC, ambD, and ambE. This gene cluster encodes proteins responsible for the transport and enzymatic conversion of L-glutamate into AMB via non-ribosomal peptide synthetases (NRPS) .

Key Steps in Biosynthesis

  • Substrate Loading :
    • AmbB utilizes L-alanine as a substrate.
    • AmbE loads L-glutamate and L-alanine onto its thiotemplate domains .
  • Peptide Formation :
    • Initial dipeptides (L-Glu-L-Ala) are formed, which are further processed to yield AMB .
  • Transport Mechanism :
    • The AmbA protein is predicted to function as a LysE-type transporter facilitating the secretion of AMB from the bacterial cell .

Toxicity Profile

AMB exhibits toxicity towards both prokaryotic and eukaryotic cells. Its primary mechanisms of action include:

  • Inhibition of Enzymatic Pathways : AMB has been shown to inhibit several key enzymes:
    • Aspartate aminotransferase in pigs and rat hepatocytes .
    • Tryptophan synthase in E. coli .
    • δ-Aminolevulinic acid synthetase in rats .
  • Virulence Factor : The role of AMB as a virulence factor in Pseudomonas aeruginosa was evaluated using an Acanthamoeba castellanii model. Although it inhibited growth and induced cyst formation, the concentrations required were relatively high, suggesting limited contribution to virulence under natural conditions .

Inhibition of Pathogens

AMB has demonstrated inhibitory effects against several important pathogens:

  • Plant Pathogens : Effective against Erwinia amylovora, a significant plant pathogen.
  • Animal Pathogens : Inhibits growth of Staphylococcus aureus, indicating potential applications in agricultural and clinical settings .

Case Study 1: Enzymatic Inhibition

A study explored the inhibition of aspartate aminotransferase by AMB in rat hepatocytes. The results indicated that AMB could significantly reduce enzyme activity at specific concentrations, highlighting its potential as a metabolic disruptor .

Case Study 2: Virulence Assessment

Research assessing AMB's role in Pseudomonas aeruginosa virulence utilized an amoebic model to evaluate growth inhibition. The findings suggested that while AMB can affect growth dynamics, its actual impact on virulence is context-dependent, influenced by environmental factors and microbial interactions .

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